An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)thioxanthen-9-one
An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)thioxanthen-9-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Trifluoromethyl)thioxanthen-9-one, a key intermediate in the synthesis of antipsychotic drugs and a versatile building block in materials science.[1][][3] This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, development, and organic synthesis.
Core Physical and Chemical Properties
2-(Trifluoromethyl)thioxanthen-9-one is a solid organic compound notable for its trifluoromethyl-substituted thioxanthenone structure.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 1693-28-3 | [1][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₄H₇F₃OS | [4][5][6][7][8][10] |
| Molecular Weight | 280.26 g/mol | [1][4][7][9][11] |
| Appearance | White to very pale yellow or greyish yellow crystal/powder.[4][6][8][9][12] | [4][6][8][9][12] |
| Melting Point | 147-151 °C | [1][7][8][9][12] |
| Boiling Point | 375.1 ± 42.0 °C (Predicted) | [][8] |
| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [][8] |
| Solubility | Soluble in Toluene.[9] Slightly soluble in DMSO and Methanol (sonication may be required).[][8] | [][8][9] |
| Purity | >98.0% (GC) | [4][6][9] |
| Sensitivity | Light Sensitive | [4][8][9] |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of 2-(Trifluoromethyl)thioxanthen-9-one are not extensively published. However, standard laboratory techniques are employed for the characterization of such compounds.
Purity Determination by Gas Chromatography (GC): The purity of 2-(Trifluoromethyl)thioxanthen-9-one is typically assessed using gas chromatography.[4][6][9]
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) would be appropriate.
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Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as acetone or dichloromethane.
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Analysis: A small volume of the sample is injected into the heated injection port of the GC. The components are separated based on their boiling points and interaction with the stationary phase of the column. The retention time and peak area are used to identify and quantify the compound and any impurities. The purity is reported as the percentage of the main peak area relative to the total peak area.
Melting Point Determination: The melting point is a crucial indicator of purity and is determined using a melting point apparatus.
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Sample Preparation: A small amount of the crystalline powder is packed into a capillary tube.
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Analysis: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point. A sharp melting range typically indicates high purity.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the chemical structure of 2-(Trifluoromethyl)thioxanthen-9-one.
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Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide information about the number and environment of the hydrogen atoms. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of a trifluoromethyl group would be indicated by characteristic signals in the ¹⁹F NMR spectrum.
Synthetic and Mechanistic Insights
While not a direct physical property, understanding the synthetic context and potential reaction mechanisms is crucial for researchers. 2-(Trifluoromethyl)thioxanthen-9-one is a key intermediate in the synthesis of the antipsychotic drug Flupentixol.[][3] It is also utilized as a triplet photosensitizer in photoredox catalytic reactions, such as cycloadditions and nickel-catalyzed aryl esterifications.[1]
Below is a generalized workflow for the synthesis and characterization of a chemical compound like 2-(Trifluoromethyl)thioxanthen-9-one.
Caption: A generalized workflow for chemical synthesis and characterization.
The role of 2-(Trifluoromethyl)thioxanthen-9-one as a photosensitizer involves the absorption of light to reach an excited state, followed by intersystem crossing to a triplet state. This triplet state can then engage in energy or electron transfer processes to initiate a chemical reaction.
Caption: A simplified diagram of a photoredox catalytic cycle.
References
- 1. ossila.com [ossila.com]
- 3. CN102321069A - Preparation method of 2-trifluoromethylthioxanthone - Google Patents [patents.google.com]
- 4. labproinc.com [labproinc.com]
- 5. 2-(Trifluoromethyl)-9H-thioxanthen-9-one | C14H7F3OS | CID 74324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 9H-thioxanthen-9-one, 2-(trifluoromethyl)- | CAS 1693-28-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 2-Trifluoromethyl thioxanthone | 1693-28-3 [chemicalbook.com]
- 9. 2-(Trifluoromethyl)thioxanthen-9-one | 1693-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 9H-Thioxanthen-9-one, 2-(trifluoromethyl)- [webbook.nist.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. downloads.ossila.com [downloads.ossila.com]

